尼扎替丁-d3

描述

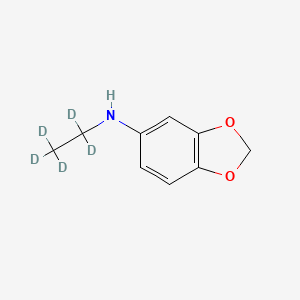

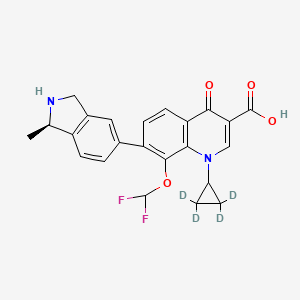

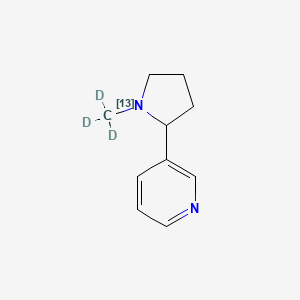

Nizatidine-d3 is the deuterium labeled form of Nizatidine . Nizatidine is a potent and orally active histamine H2 receptor antagonist . It is used for the research of stomach and intestines ulcers . Nizatidine works by decreasing the secretion of gastric acid the stomach makes and prevent ulcers from coming back after they have healed in animal models .

Synthesis Analysis

The most commonly used analytical method for Nizatidine is high-performance liquid chromatography .

Molecular Structure Analysis

The molecular formula of Nizatidine-d3 is C12H18D3N5O2S2 . The molecular weight is 334.48 .

Chemical Reactions Analysis

Nizatidine is a histamine H2 receptor antagonist . It inhibits the action of histamine mediated by H2 receptors such as gastric acid and pepsin output .

Physical And Chemical Properties Analysis

The solubility of Nizatidine-d3 in chloroform is greater than 100.0 mg/ml, in methanol it is between 50.0~100.0 mg/ml, and in water it is between 10.0~33.3 mg/ml .

科学研究应用

胃动力和功能性消化不良

- 应用:尼扎替丁已被发现对改善功能性消化不良 (FD) 患者的胃动力和临床症状有效,特别是那些胃排空受损的患者 (Futagami et al., 2012)。另一项研究指出其由于胆碱能特性而具有促动力作用 (Koskenpato et al., 2008)。

糖尿病中的胃动力

- 应用:尼扎替丁对胃动力和心脏自主神经功能的影响已经得到研究,显示对糖尿病患者有显着改善,而不会对自主神经产生负面影响 (Tomokane et al., 2004)。

疫苗佐剂潜力

- 应用:尼扎替丁显示出作为疫苗佐剂的潜力,在体外和体内研究中增强对 H5N1 疫苗的免疫反应 (Wang et al., 2014)。

帕金森病中的胃轻瘫

- 应用:一项开放试验表明,尼扎替丁可以改善帕金森病患者的胃轻瘫,使用胃排空研究中的客观参数 (Doi et al., 2014)。

胃滞留药物递送系统

- 应用:研究重点是开发尼扎替丁的缓释胃滞留药物递送系统,旨在获得卓越的胃滞留时间和持续的药物释放 (Sagar & Srinivas, 2022)。

分子和光谱研究

- 应用:尼扎替丁的分子几何和热化学性质已使用密度泛函理论进行了研究,揭示了其生物活性和潜在应用的见解 (Hussan et al., 2020)。

白蛋白-药物相互作用研究

- 应用:尼扎替丁与血清白蛋白的相互作用已被探索,这对于了解其药代动力学和药效学很重要 (Rahman et al., 2020)。

胃结肠反应和结肠蠕动反射

- 应用:尼扎替丁增强了人体的胃结肠反应和结肠蠕动反射,表明其在治疗特发性便秘中的潜力 (Sun et al., 2001)。

十二指肠碳酸氢盐分泌

- 应用:它通过迷走神经胆碱能机制刺激十二指肠碳酸氢盐分泌,这与其抗 AChE 活性有关 (Mimaki et al., 2001)。

作用机制

Target of Action

Nizatidine-d3, a deuterium labeled variant of Nizatidine , primarily targets the histamine H2 receptors , particularly those located in the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid in the stomach .

Mode of Action

Nizatidine-d3 acts as a competitive, reversible inhibitor of histamine at the histamine H2 receptors . It competes with histamine for binding at the H2 receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions .

Biochemical Pathways

The primary biochemical pathway affected by Nizatidine-d3 is the gastric acid secretion pathway . By inhibiting the action of histamine on stomach cells, Nizatidine-d3 reduces stomach acid production . This leads to a decrease in gastric volume and hydrogen ion concentration .

Pharmacokinetics

The absolute oral bioavailability of Nizatidine exceeds 70%, indicating that a significant proportion of the drug is absorbed into the systemic circulation following oral administration . Nizatidine is metabolized in the liver and has an elimination half-life of 1-2 hours . It is excreted via the kidneys . These ADME properties impact the bioavailability of Nizatidine-d3, influencing its therapeutic efficacy and duration of action.

Result of Action

The molecular and cellular effects of Nizatidine-d3’s action primarily involve the reduction of stomach acid production . This leads to a decrease in the symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other conditions where a reduction in gastric acid is beneficial .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitro-1-N'-(trideuteriomethyl)ethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXXNSQHWDMGGP-OFYUJABRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858208 | |

| Record name | (E)-N~1~-{2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-N'~1~-(~2~H_3_)methyl-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nizatidine-d3 | |

CAS RN |

1246833-99-7 | |

| Record name | (E)-N~1~-{2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-N'~1~-(~2~H_3_)methyl-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)